molecular formula C21H13Cl3O4S B2919348 4-(3-(3-Chlorophenyl)acryloyl)phenyl 2,5-dichlorobenzenesulfonate CAS No. 298216-09-8

4-(3-(3-Chlorophenyl)acryloyl)phenyl 2,5-dichlorobenzenesulfonate

Cat. No. B2919348
CAS RN: 298216-09-8
M. Wt: 467.74
InChI Key: BCTWVXAQYPNXSB-NYYWCZLTSA-N
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Description

4-(3-(3-Chlorophenyl)acryloyl)phenyl 2,5-dichlorobenzenesulfonate (PCP-DBS) is an organic compound belonging to the family of benzenesulfonates. It is primarily used as a reagent in the synthesis of organic compounds for scientific research. PCP-DBS is a versatile compound that has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study detailed the synthesis of novel benzenesulfonamide derivatives, including structures similar to 4-(3-(3-Chlorophenyl)acryloyl)phenyl 2,5-dichlorobenzenesulfonate, demonstrating their potential in vitro antitumor activity against HepG2 and MCF-7 cell lines. Molecular docking and Density Functional Theory (DFT) calculations further evaluated the interactions of these compounds, indicating significant biological activity (Fahim & Shalaby, 2019).

Corrosion Inhibition

  • Research into the corrosion inhibition behavior of chalcone derivatives for mild steel in hydrochloric acid solution revealed that these compounds, structurally related to 4-(3-(3-Chlorophenyl)acryloyl)phenyl 2,5-dichlorobenzenesulfonate, act as efficient corrosion inhibitors. The study combined experimental techniques and computational studies to understand the mechanisms involved, demonstrating the compounds' high inhibition activities and providing insights into their interaction with metal surfaces (Lgaz et al., 2017).

Polymer Complexes for Biological Activity

  • Novel ligands and polymer complexes derived from similar sulfonamide structures were synthesized and characterized for their potential in cancer therapy. These complexes were studied for their interaction with cancer-related enzymes, highlighting the versatility of these chemical frameworks in developing therapeutic agents (El-Sonbati et al., 2018).

Enhancement of Polymer Solar Cells

  • A study focused on the photovoltaic efficiency improvement of polymer solar cells by treating the buffer layer with co-solvents demonstrated the significance of such chemical modifications. The findings suggest that treatments influencing the polymer chain morphology can significantly enhance solar cell performance, a principle that could extend to modifications with compounds like 4-(3-(3-Chlorophenyl)acryloyl)phenyl 2,5-dichlorobenzenesulfonate (Sun, Xia, & Ouyang, 2012).

Antimicrobial Activity

  • The synthesis and characterization of polymers incorporating chlorinated compounds, including those structurally related to 4-(3-(3-Chlorophenyl)acryloyl)phenyl 2,5-dichlorobenzenesulfonate, revealed their potent antimicrobial properties. This study underlines the potential of these materials in developing new antimicrobial agents (Arun, Reddy, & Rajkumar, 2003).

properties

IUPAC Name

[4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl] 2,5-dichlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl3O4S/c22-16-3-1-2-14(12-16)4-11-20(25)15-5-8-18(9-6-15)28-29(26,27)21-13-17(23)7-10-19(21)24/h1-13H/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTWVXAQYPNXSB-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(3-Chlorophenyl)acryloyl)phenyl 2,5-dichlorobenzenesulfonate

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